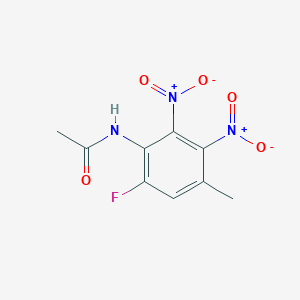

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(6-fluoro-4-methyl-2,3-dinitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O5/c1-4-3-6(10)7(11-5(2)14)9(13(17)18)8(4)12(15)16/h3H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMWQACUTGYBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide typically involves the nitration of 6-fluoro-4-methylacetanilide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Substituent Analysis

The compound’s nitro and fluoro substituents distinguish it from other acetamides. Key analogs include:

Key Observations :

- Steric Effects : The methyl group at position 4 may hinder rotational freedom or intermolecular interactions compared to smaller substituents (e.g., -F, -Cl) .

Physicochemical Properties

- Solubility : Nitro groups typically decrease aqueous solubility due to increased hydrophobicity, whereas fluorine can modulate solubility via polar interactions. The methyl group may further reduce solubility compared to unsubstituted analogs .

- Stability : Nitro groups are prone to reduction under biological conditions, which could limit the compound’s metabolic stability compared to halogenated analogs like N-(3,4,5-Trifluorophenyl)acetamide .

Q & A

Q. What are the standard synthetic routes for N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring:

Nitration and Fluorination: Introduce nitro groups at positions 2 and 3, followed by fluorination at position 2. Reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, KF/18-crown-6 for fluorination) must be optimized to avoid over-nitration or side reactions .

Acetylation: React the intermediate with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Critical Parameters:

- Temperature control during nitration to prevent decomposition.

- Stoichiometric ratios of fluorinating agents to minimize by-products.

- Purity of starting materials (e.g., 4-methyl-2-nitroaniline derivatives) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and methyl/acetamide groups (δ 2.1–2.5 ppm).

- ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and nitro group positions.

- 2D NMR (HSQC, HMBC): Resolve overlapping signals and validate connectivity .

- Infrared (IR) Spectroscopy: Detect characteristic peaks for nitro groups (~1520 cm⁻¹, asymmetric stretch) and amide C=O (~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragment patterns.

- HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. computational predictions) when analyzing this compound derivatives?

Methodological Answer:

- Cross-Validation:

- Perform 2D NMR experiments (e.g., NOESY, COSY) to confirm proton-proton proximities and rule out tautomeric interferences .

- Compare experimental data with DFT calculations (e.g., Gaussian 09) for optimized geometries and chemical shift predictions .

- Alternative Techniques:

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (if crystallizable) .

- Isotopic Labeling: Use ¹⁵N or ¹⁹F labels to trace specific functional groups in complex spectra .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

- In Silico Screening:

- Molecular Docking (AutoDock Vina): Predict binding affinities to target enzymes (e.g., kinases, cytochrome P450) .

- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100-ns trajectories .

- In Vitro Assays:

- Enzyme Kinetics: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

- Competitive Binding: Use isothermal titration calorimetry (ITC) to quantify binding constants .

- Mutagenesis Studies: Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the bioactivity profile of this compound derivatives?

Methodological Answer:

- Scaffold Modification:

- Electron-Withdrawing Groups: Replace fluorine with Cl or CF₃ to enhance electrophilicity and binding .

- Ring Substitutions: Introduce methoxy or amino groups at position 4 to modulate solubility and target affinity .

- Bioisosteric Replacement:

- Swap the acetamide group with sulfonamide or urea to alter hydrogen-bonding patterns .

- In Vivo Validation:

- Prioritize derivatives with <10 µM IC₅₀ for pharmacokinetic studies (e.g., murine models) to assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.